Enasidenib is a small-molecule, orally bioavailable, targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. [, ] It is classified as an allosteric enzyme inhibitor, specifically designed to target the mutant forms of IDH2. [, ] In scientific research, enasidenib serves as a valuable tool for studying the role of IDH2 mutations in cancer development, particularly in acute myeloid leukemia (AML). [, , ] Enasidenib enables researchers to investigate the effects of inhibiting mutant IDH2 on cell differentiation, epigenetic regulation, and other cellular processes. [, , ]
Related Compounds
AG-120 (Ivosidenib)
Compound Description: AG-120, also known as Ivosidenib, is a targeted small-molecule inhibitor of mutant IDH1. Similar to Enasidenib, it acts by reducing the production of the oncometabolite 2-HG, thereby promoting the differentiation of leukemic cells [, , , , , ]. Ivosidenib has been approved for use in patients with newly diagnosed AML who are aged 75 years or older or have comorbidities that preclude the use of intensive induction chemotherapy [].
AGI-6780
AG-881
Compound Description: AG-881 is a dual inhibitor targeting both mutant IDH1 and IDH2 enzymes. Like Enasidenib, it aims to reduce the levels of 2-HG, potentially impacting cell differentiation and proliferation in AML [].
AGI-16903
Compound Description: AGI-16903 is the primary active metabolite of Enasidenib [, ]. It is formed through the metabolism of Enasidenib in the body and possesses similar inhibitory activity against mutant IDH2 [].
Relevance: As the active metabolite of Enasidenib, AGI-16903 directly contributes to the drug's overall efficacy. Understanding the pharmacokinetic properties of both Enasidenib and AGI-16903 is crucial for optimizing treatment regimens and predicting potential drug interactions [, ].
2-Hydroxyglutarate (2-HG)
Compound Description: 2-HG is an oncometabolite produced by the mutated forms of IDH1 and IDH2 enzymes [, , , , , ]. Elevated 2-HG levels contribute to leukemogenesis by interfering with cellular processes like DNA methylation and histone modification, ultimately leading to a block in differentiation of myeloid cells [].
Relevance: 2-HG is directly related to Enasidenib's mechanism of action. By inhibiting mutant IDH2, Enasidenib reduces 2-HG levels, thus potentially reversing the differentiation block in AML cells [].
Venetoclax
Compound Description: Venetoclax is a BH3 mimetic that selectively inhibits the anti-apoptotic protein BCL-2 [, ]. It is being investigated as a potential therapeutic agent for various hematologic malignancies, including AML [, ]. Studies have shown that mutant IDH activity sensitizes AML cells to BCL-2 inhibition [].
Relevance: Venetoclax is being investigated in combination with Enasidenib as a potential therapeutic strategy for IDH2-mutated AML []. Preclinical studies have shown that combining Enasidenib and Venetoclax leads to synergistic anti-leukemic activity in some IDH2-mutated AML models, particularly those where Enasidenib induces differentiation []. This synergy might be due to the combined effect of Enasidenib reducing 2-HG and Venetoclax inhibiting BCL-2, ultimately promoting apoptosis in AML cells [].
Ko143
Compound Description: Ko143 is a potent inhibitor of the ABCG2 transporter protein []. ABCG2 is responsible for effluxing protoporphyrin IX (PPIX), a precursor to heme, from cells. By inhibiting ABCG2, Ko143 leads to the accumulation of PPIX within cells, potentially impacting heme synthesis [].
Relevance: Research suggests that Enasidenib, similar to Ko143, inhibits the ABCG2 transporter, leading to increased intracellular PPIX levels []. This shared activity might contribute to Enasidenib's ability to enhance erythropoiesis, independent of its IDH2 inhibitory effect. The similar effects of Ko143 and Enasidenib on ABCG2 activity suggest that modulating this transporter might be a potential mechanism for stimulating erythropoiesis [].
Azacitidine
Compound Description: Azacitidine is a hypomethylating agent that inhibits DNA methyltransferases [, , ]. It is used in the treatment of MDS and AML, especially in older patients who are not eligible for intensive chemotherapy [, ].
Relevance: Azacitidine is being investigated in combination with Enasidenib for treating AML. The rationale for this combination is based on the potential synergy between the two drugs. Azacitidine reduces DNA methylation directly, while Enasidenib indirectly reduces DNA methylation by suppressing 2-HG and restoring TET enzyme function []. Clinical trials are ongoing to investigate the safety and efficacy of combining Enasidenib and Azacitidine in patients with newly diagnosed and relapsed/refractory AML [, , ].
Source and Classification
Enasidenib, also known by its developmental code AG-221, is classified as a small molecule inhibitor. It specifically targets the mutant forms of IDH2, particularly the R140Q and R172K variants. The compound was developed by Agios Pharmaceuticals and has been approved for clinical use in patients with relapsed or refractory AML with IDH2 mutations.
Synthesis Analysis
Methods and Technical Details
The synthesis of enasidenib involves several key steps that utilize nucleophilic substitution reactions and condensation techniques. The initial synthesis begins with a precursor containing chlorinated triazine derivatives. The following steps outline the synthetic pathway:
Nucleophilic Substitution: The first chlorine atom on the triazine ring is substituted with morpholine or piperidine to form intermediate compounds.
Heating with Hydrazine: The remaining chlorine atoms are substituted with hydrazine derivatives through refluxing in an excess of hydrazine hydrate.
Condensation Reactions: The resulting hydrazine derivatives undergo condensation with various aldehydes to yield final products, which are characterized by elemental analysis and spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy.
Molecular Structure Analysis
Structure and Data
Enasidenib's molecular structure can be described as follows:
Molecular Formula: C12H_{14}\ClN_{5}O
Molar Mass: 273.73 g/mol
Key Structural Features: The compound contains a triazine ring system, which is pivotal for its interaction with the IDH2 enzyme. The presence of multiple nitrogen atoms contributes to its binding affinity and specificity.
The binding interactions are primarily facilitated through hydrogen bonds and hydrophobic interactions within a symmetric pocket at the IDH2 homodimer interface.
Chemical Reactions Analysis
Reactions and Technical Details
Enasidenib undergoes various chemical reactions that are crucial for its pharmacological activity:
Inhibition of IDH2: Enasidenib binds to the active site of mutant IDH2, inhibiting its enzymatic activity. This leads to a significant decrease in 2-HG levels in patients.
Pharmacokinetic Interactions: Enasidenib exhibits high plasma exposure and a long half-life (approximately 137 hours), allowing for once-daily dosing regimens.
Metabolic Pathways: Enasidenib is metabolized primarily via cytochrome P450 enzymes, leading to various metabolites that may also contribute to its therapeutic effects.
Mechanism of Action
Process and Data
The mechanism by which enasidenib exerts its therapeutic effects involves several key processes:
Inhibition of Oncogenic Metabolism: By inhibiting mutant IDH2, enasidenib reduces the production of 2-HG, a metabolite that promotes tumorigenesis through epigenetic modifications.
Restoration of Myeloid Differentiation: The reduction of 2-HG levels allows for normal myeloid differentiation pathways to resume, leading to improved hematopoiesis in patients with AML.
Clinical Efficacy: Clinical studies have demonstrated that treatment with enasidenib significantly lowers serum 2-HG levels by over 90% and restores normal blood cell counts in many patients.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Relevant physicochemical properties have been established through computational modeling and experimental validation, aiding in understanding its bioavailability and pharmacokinetic behavior.
Applications
Scientific Uses
Enasidenib is primarily utilized in clinical settings for:
Treatment of Acute Myeloid Leukemia: Specifically indicated for patients with relapsed or refractory AML harboring IDH2 mutations.
Research on Hematopoiesis: Studies have shown that enasidenib can enhance erythroid differentiation in hematopoietic progenitor cells, suggesting potential applications beyond AML treatment, such as improving anemia in various clinical contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Enasidenib Mesylate is the mesylate salt form of enasidenib, an orally available inhibitor of specific mutant forms of the mitochondrial enzyme isocitrate dehydrogenase type 2 (IDH2), with potential antineoplastic activity. Upon administration, enasidenib specifically inhibits various mutant forms of IDH2, including the IDH2 variants R140Q, R172S, and R172K, which inhibits the formation of 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH2-expressing tumor cells. IDH2, an enzyme in the citric acid cycle, is mutated in a variety of cancers; it initiates and drives cancer growth by blocking differentiation and the production of the oncometabolite 2HG. See also: Enasidenib (has active moiety).
Fluorophore for peptide, protein, nucleotide and nucleic acid conjugation. Fluorescent dye for oligonucleotide labeling and automated DNA sequencing. Labels aminoglycoside antibiotics after modification. 6-TAMRA derivative. 5-TAMRA and 5-TAMRA isomer derivative. Acts as an acceptor for FAM molecules in FRET studies. Useful single-isomer TAMRA synthon.